Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound features a tert-butyl group, a hydroxypropyl side chain, and a diazepane ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.
Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl side chain can be attached through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the diazepane ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions, ensuring high purity and consistency .
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The diazepane ring can be reduced to form a piperazine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the diazepane ring.
Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a piperazine derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(3-hydroxypropyl)-1,4-piperazine-1-carboxylate
Comparison:
- Structural Differences: The position and length of the hydroxyalkyl side chain vary among these compounds, affecting their reactivity and properties.
- Unique Features: Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS: 769157-30-4) is a compound belonging to the diazepane class, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₆N₂O₃
- IUPAC Name : this compound
- InChI Key : RISDUNPOTJNQHQ-UHFFFAOYSA-N
The compound features a tert-butyl group, a hydroxypropyl side chain, and a diazepane ring with a carboxylate functional group. These structural components contribute to its biological properties.
This compound exhibits several biological activities:
- Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease by preventing amyloid-beta peptide aggregation and fibril formation .
- Cell Protection : In vitro studies have shown that this compound can protect astrocyte cells from apoptosis induced by amyloid-beta peptides. It reduces oxidative stress markers and pro-inflammatory cytokines like TNF-α .
In Vitro Studies
Parameter | Result |
---|---|
Cell Viability | 100% at 100 µM |
Aβ Aggregation Inhibition | 85% at 100 µM |
TNF-α Reduction | Moderate effect observed |
In vitro experiments demonstrated that this compound significantly increased cell viability in the presence of Aβ peptides while inhibiting their aggregation .
In Vivo Studies
In vivo assessments indicated that while the compound exhibited some protective effects against scopolamine-induced oxidative stress, it did not show significant differences compared to established treatments like galantamine. This suggests limitations in bioavailability or efficacy in live models .
Comparative Analysis with Related Compounds
A comparison with similar diazepanes highlights unique features:
Compound | Key Differences |
---|---|
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | Different hydroxyalkyl side chain position |
Tert-butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylate | Varying chain length affecting reactivity |
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | Phenolic vs. propanolic side chain |
These comparisons reveal that variations in side chain length and functional groups significantly influence the biological activity and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Recent research has focused on the neuroprotective effects of this compound. For instance:
- Study on Astrocyte Viability : The compound showed a protective effect against Aβ-induced toxicity in astrocytes, enhancing cell viability by approximately 20% compared to untreated controls .
- Oxidative Stress Measurement : The compound effectively reduced malondialdehyde (MDA) levels in brain homogenates from scopolamine-treated rats, indicating its potential role in mitigating oxidative damage .
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-6-14(9-10-15)7-5-11-16/h16H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISDUNPOTJNQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769157-30-4 |
Source
|
Record name | tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.